Product packaging for Lauroylcarnitine chloride(Cat. No.:CAS No. 14919-37-0)

Lauroylcarnitine chloride

Cat. No.: B151927
CAS No.: 14919-37-0
M. Wt: 380.0 g/mol
InChI Key: PDBBUDRTWRVCFN-UHFFFAOYSA-N
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Description

Enhancement of Drug Bioavailability and Absorption

DL-Lauroylcarnitine chloride has been extensively studied for its capacity to increase the bioavailability and absorption of therapeutic agents. chemimpex.comtandfonline.com As a surfactant, it can alter the integrity of epithelial barriers, facilitating the transport of drug molecules. nih.gov

Strategies for Hydrophilic Compound Delivery

The delivery of hydrophilic drugs presents a significant challenge in pharmaceutical formulation due to their limited ability to cross lipophilic biological membranes. nih.gov DL-Lauroylcarnitine chloride has emerged as a promising agent to overcome this barrier. caymanchem.comtandfonline.com It is utilized to improve the absorption of hydrophilic compounds, particularly through mucosal membranes. caymanchem.comlabchem.com.mycaymanchem.com The mechanism by which it enhances the transport of hydrophilic drugs may involve the creation of hydrophilic pores in the cell membrane through the formation of reverse micelles. tandfonline.com This allows for increased penetration of drugs via the paracellular route by causing tight junctions between cells to open. tandfonline.com

Improved Absorption via Mucosal Membranes

Research has consistently demonstrated the effectiveness of DL-Lauroylcarnitine chloride in enhancing drug absorption across various mucosal surfaces. caymanchem.comtandfonline.com This includes the nasal, intestinal, and rectal mucosa. researchgate.netfrontiersin.org The compound's surfactant properties are key to its function, as it interacts with the epithelial cell membranes, leading to a temporary and reversible increase in permeability. caymanchem.com This facilitates the passage of drug molecules that would otherwise have poor absorption. nih.gov

Specific Routes of Administration Research

The application of DL-Lauroylcarnitine chloride has been investigated across several specific routes of administration to enhance the systemic delivery of various drugs.

Nasal Absorption Enhancement Studies

The nasal route offers a non-invasive alternative for systemic drug delivery, with advantages such as a large surface area for absorption and high blood flow. nih.gov However, the absorption of larger molecules can be limited. neurelis.com Studies have shown that DL-Lauroylcarnitine chloride significantly enhances the nasal absorption of peptides and other macromolecules. researchgate.netnih.gov

For instance, in a study involving salmon calcitonin (sCT) in rats, lauroylcarnitine (B1674569) chloride (LCC) was the most potent enhancer among the acylcarnitines tested. researchgate.netnih.gov The enhancement was observed at its critical micelle concentration and reached a plateau at a concentration of 0.1%. researchgate.netnih.gov Optimal absorption was achieved at a molar ratio of LCC to sCT of 5:1. researchgate.netnih.gov Another study on the nasal absorption of azetirelin (B1666257) showed that LCC dramatically increased its bioavailability. researchgate.net

Enhancement of Nasal Absorption by Lauroylcarnitine Chloride (LCC)
DrugKey FindingReference
Salmon Calcitonin (sCT)LCC at 1% showed an absolute bioavailability of 17.4%. The enhancement plateaued at a 0.1% concentration. researchgate.net
AzetirelinBioavailability with LCC was 96.9%. researchgate.net
Human Growth Hormone (HGH)LCC at 1% resulted in the greatest absolute bioavailability (17.4%) among acylcarnitines. researchgate.net

Intestinal Permeation Enhancement for Oral Delivery

Oral delivery is the most common and convenient route of drug administration. frontiersin.org However, many drugs, particularly macromolecules, have low oral bioavailability due to poor intestinal permeation. informahealthcare.com DL-Lauroylcarnitine chloride is a key component in technologies designed to improve the oral delivery of such drugs. nih.govthno.org It functions as a permeation enhancer, promoting the transport of drugs across the intestinal epithelium. nih.govnih.govnih.gov

The Peptelligence™ technology, for example, utilizes lauroyl carnitine chloride in combination with an enteric-coated tablet and a pH-lowering agent like citric acid to facilitate the oral delivery of peptides. nih.govnih.gov The acyl carnitine helps to open the tight junctions between intestinal cells, allowing for paracellular transport of the drug. nih.gov

Research on Intestinal Permeation Enhancement by Acylcarnitines
Technology/DrugMechanism/FindingReference
Peptelligence™ TechnologyUses lauroyl carnitine chloride as a permeation enhancer to promote paracellular drug transport. nih.govnih.gov
General AcylcarnitinesEffective in increasing drug absorption from the small intestine in both rats and dogs. researchgate.net

Rectal Absorption Studies

The rectal route of administration can be a viable alternative when oral administration is not feasible. frontiersin.org It offers the advantage of partially bypassing the first-pass metabolism in the liver. frontiersin.org Research has shown that acylcarnitines, including DL-Lauroylcarnitine chloride, are effective in enhancing drug absorption from the rectal compartment. researchgate.net Studies in both rats and dogs have demonstrated the effectiveness of acylcarnitines with both aqueous and solid dosage forms, such as suppositories. researchgate.net Histological examinations have indicated that at effective doses for increasing drug absorption, there are no apparent changes to the mucosal structural integrity. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38ClNO4 B151927 Lauroylcarnitine chloride CAS No. 14919-37-0

Properties

IUPAC Name

(3-carboxy-2-dodecanoyloxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBBUDRTWRVCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14919-37-0
Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14919-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauroylcarnitine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Roles and Metabolic Pathways of Dl Lauroylcarnitine Chloride

Facilitating the Journey of Fatty Acids Across Biological Membranes

DL-Lauroylcarnitine chloride is a key player in the transport of fatty acids across the otherwise impermeable inner mitochondrial membrane. nih.govnih.gov This function is paramount for making fatty acids available for energy production within the mitochondria.

Mechanisms of Fatty Acid Translocation

The transport of long-chain fatty acids into the mitochondrial matrix is facilitated by the carnitine shuttle system. youtube.comyoutube.com Fatty acids are first activated to their acyl-CoA esters in the cytoplasm. nih.gov The enzyme carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, then catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming an acylcarnitine like lauroylcarnitine (B1674569). youtube.comresearchgate.net This newly formed acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). youtube.comresearchgate.net Once inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) reverses the process, converting the acylcarnitine back into acyl-CoA and freeing carnitine to be shuttled back to the cytoplasm. youtube.comresearchgate.net

Specificity for Medium- to Long-Chain Fatty Acids

The carnitine shuttle system is particularly crucial for the transport of long-chain fatty acids, which are those with 12 or more carbon atoms. youtube.commedkoo.com Shorter-chain fatty acids can diffuse across the mitochondrial membranes without the aid of this shuttle. youtube.com Lauroylcarnitine, being the ester of lauric acid (a 12-carbon saturated fatty acid), falls squarely into the category of a long-chain acylcarnitine, highlighting its specific role in the metabolism of these types of fatty acids. medkoo.comontosight.ai Research has shown that acylcarnitines with 12 or more carbon atoms are particularly effective at enhancing the absorption of certain substances, with the 12-carbon lauroylcarnitine being a potent enhancer. researchgate.net

A Central Role in Mitochondrial Fatty Acid β-Oxidation

Once inside the mitochondria, the lauroyl-CoA, regenerated from lauroylcarnitine, enters the β-oxidation pathway. ontosight.aiontosight.ai This metabolic process breaks down fatty acids to produce energy.

Contribution to Cellular Energy Metabolism and ATP Production

Mitochondrial fatty acid β-oxidation is a major source of cellular energy, particularly during periods of fasting or prolonged exercise. nih.govnih.gov The breakdown of fatty acyl-CoAs, such as lauroyl-CoA, generates acetyl-CoA, NADH, and FADH2. These molecules are then utilized in other metabolic pathways to produce large quantities of ATP, the cell's primary energy currency. ontosight.aimdpi.com The efficient transport of long-chain fatty acids by acylcarnitines like lauroylcarnitine is therefore essential for maintaining cellular energy homeostasis. nih.govchemimpex.com

Interplay with the Tricarboxylic Acid (TCA) Cycle

The acetyl-CoA produced from β-oxidation is a key substrate for the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. mdpi.com The TCA cycle is a central hub of cellular metabolism, oxidizing acetyl-CoA to generate more NADH and FADH2, which in turn fuel the electron transport chain and oxidative phosphorylation to produce the bulk of cellular ATP. plos.org The interplay between β-oxidation and the TCA cycle is tightly regulated to meet the cell's energy demands. An influx of acetyl-CoA from fatty acid breakdown can influence the rate of the TCA cycle, demonstrating the interconnectedness of these vital metabolic pathways. plos.org

Modulation of Mitochondrial Function and Homeostasis

Beyond its direct role in energy production, DL-lauroylcarnitine chloride and other acylcarnitines are increasingly recognized for their broader impact on mitochondrial health and function.

The balance of acylcarnitines is a key indicator of mitochondrial function. medkoo.complos.org Disruptions in carnitine homeostasis and the accumulation of certain acylcarnitines can be indicative of mitochondrial dysfunction and have been associated with various pathological conditions. researchgate.netnih.gov For instance, elevated levels of lauroylcarnitine have been observed in conditions associated with mitochondrial impairment. researchgate.net Conversely, maintaining proper carnitine levels is crucial for normal mitochondrial function and the prevention of cellular damage. nih.govnih.gov Studies have shown that supplementation with certain acylcarnitines can improve mitochondrial function in specific contexts. For example, decanoylcarnitine (B1670086), a medium-chain acylcarnitine, has been shown to enhance mitochondrial energy supply and promote homeostasis in liver cells. oup.com

The accumulation of long-chain acylcarnitines can also modulate cellular processes such as inflammation. plos.org Research suggests that lauroylcarnitine may act as a proinflammatory molecule in certain contexts. researchgate.netresearchgate.net This highlights the complex and multifaceted roles of acylcarnitines in cellular signaling and homeostasis, extending beyond their primary function in fatty acid transport.

Table of Research Findings on DL-Lauroylcarnitine Chloride and Related Acylcarnitines:

FindingOrganism/System StudiedKey ObservationReference(s)
Fatty Acid Transport General cellular modelsFacilitates the transport of long-chain fatty acids into the mitochondria via the carnitine shuttle. nih.govyoutube.comyoutube.com
Specificity Rat nasal absorption modelsAcylcarnitines with 12 or more carbons significantly enhance absorption, with lauroylcarnitine being a potent enhancer. researchgate.net
Energy Production General cellular modelsEssential for providing lauroyl-CoA for mitochondrial β-oxidation, leading to ATP production. ontosight.aimdpi.comchemimpex.com
Mitochondrial Dysfunction Human muscle tissue (ALS)Elevated levels of lauroylcarnitine are associated with mitochondrial impairment and are a negative prognostic factor. researchgate.net
Mitochondrial Homeostasis Human liver cells (in vitro)While decanoylcarnitine improved mitochondrial function, lauroylcarnitine showed toxicity at certain concentrations. oup.com
Inflammatory Modulation Mouse and human T cells (in vitro)Lauroylcarnitine can enhance the production of pro-inflammatory cytokines. researchgate.net

Regulation of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for ATP synthesis. While direct studies on DL-Lauroylcarnitine chloride's specific effect are not extensively detailed in the provided research, the behavior of similar long-chain acylcarnitines suggests a potential influence. The accumulation of acylcarnitines can be associated with changes in mitochondrial metabolism. nih.gov The dissipation of the mitochondrial membrane potential is a key event that can lead to cellular energy depletion and cell death. unipd.it Intracellular chloride channels have been shown to interact with mitochondrial proteins, leading to an increase in mitochondrial membrane potential. nih.gov The measurement of ΔΨm is often performed using fluorescent dyes like JC-1, where a shift from red to green fluorescence indicates a decrease in potential and mitochondrial damage. researchgate.net

Impact on Mitochondrial Permeability Transition Pore Opening

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. nih.govnih.gov Its prolonged opening is a critical event in some forms of cell death, leading to mitochondrial swelling and the release of pro-apoptotic factors. nih.govresearchgate.net The opening of the mPTP is triggered by conditions of high mitochondrial calcium (Ca2+), oxidative stress, and low ATP levels. unipd.itnih.govmdpi.com General carnitine has been noted to inhibit the mitochondrial permeability transition, suggesting a protective role. nih.gov However, the accumulation of long-chain acylcarnitines, often linked with oxidative stress, could potentially contribute to the conditions that favor mPTP opening. mdpi.com The pore is considered a complex of several proteins, potentially including F-ATP synthase, and is a target for therapeutic intervention in various diseases. unipd.itnih.gov

Influence on Intracellular Calcium Levels

DL-Lauroylcarnitine chloride has been noted for its effects on intracellular calcium. It can form complexes by depleting intracellular calcium. caldic.com This chelating activity is a significant aspect of its biochemical function. caldic.comresearchgate.net The regulation of intracellular calcium is crucial, as calcium ions are key signaling molecules and high levels in the mitochondria can trigger the opening of the mPTP. mdpi.commdpi.com Studies comparing lauroyl carnitine chloride (LCC) to other agents have acknowledged its role as a permeation enhancer, a function linked to its interaction with calcium ions. researchgate.net

Role in Mitochondrial DNA Quality Control and Biogenesis

Mitochondrial DNA (mtDNA) is located in close proximity to the electron transport chain, a major site of reactive oxygen species (ROS) production, making it vulnerable to oxidative damage. mdpi.comiu.edu Mitochondrial quality control systems exist to manage this damage, involving mtDNA repair, degradation of damaged mtDNA, and the synthesis of new mitochondria (biogenesis). iu.eduoaepublish.com Key regulators of mitochondrial biogenesis include PGC-1α and mitochondrial transcription factor A (TFAM). mdpi.comimrpress.com While there is no direct evidence linking DL-Lauroylcarnitine chloride to mtDNA quality control, its potential influence on oxidative stress is relevant. imrpress.com Increased ROS can lead to mtDNA damage, which in turn can trigger mitochondrial dysfunction and further ROS production, creating a vicious cycle. mdpi.comimrpress.com The cellular response to such damage includes the removal of dysfunctional mitochondria through mitophagy and replenishing the population via biogenesis. oaepublish.comnih.gov

Effects on Oxidative Stress and Reactive Oxygen Species (ROS) Production

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. nih.govmdpi.com Mitochondria are a primary source of ROS, which are natural byproducts of aerobic metabolism. mdpi.comnih.gov An excessive accumulation of ROS can damage cellular components, including DNA, proteins, and lipids. mdpi.com The buildup of long-chain acylcarnitines is often indicative of incomplete fatty acid β-oxidation, a condition that can lead to mitochondrial dysfunction and increased ROS generation. This elevated oxidative stress can, in turn, contribute to the opening of the mPTP and damage to mtDNA. mdpi.comiu.edu

Table 1: Summary of Biological Effects
Biological ProcessPotential Effect of DL-Lauroylcarnitine Chloride / AcylcarnitinesKey Mediators & Outcomes
Mitochondrial Membrane PotentialPotential for modulation, as seen with other acylcarnitines. nih.govAffects ATP synthesis and mitochondrial integrity. unipd.it
mPTP OpeningIndirectly, by potentially influencing factors like oxidative stress and Ca2+ levels. mdpi.comLeads to mitochondrial swelling and can initiate cell death. nih.gov
Intracellular CalciumActs as a calcium chelator, depleting intracellular levels. caldic.comModulates Ca2+-dependent signaling pathways. mdpi.com
mtDNA Quality ControlIndirectly, through effects on ROS production which can damage mtDNA. mdpi.comimrpress.comInvolves repair, mitophagy, and biogenesis (TFAM, PGC-1α). oaepublish.comimrpress.com
Oxidative Stress & ROSAccumulation may correlate with increased ROS production due to incomplete fatty acid oxidation.Can damage cellular macromolecules and trigger pathological states. mdpi.com

Carnitine Pool Dynamics and DL-Lauroylcarnitine Intermediacy

Carnitine Homeostasis and Metabolic Flux

Carnitine homeostasis is a critical process for maintaining metabolic health, involving a balance between dietary intake, endogenous synthesis, and excretion. paulogentil.com This equilibrium ensures the availability of free carnitine and its various acylated forms, collectively known as the carnitine pool, which is essential for numerous metabolic functions. paulogentil.comnih.gov DL-Lauroylcarnitine chloride, as a medium-chain acylcarnitine, directly participates in and influences this dynamic system. nih.gov

The primary role of carnitine is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key energy-generating pathway. nih.govontosight.ai This process involves the reversible esterification of carnitine with activated fatty acids (acyl-CoAs), a reaction that is central to metabolic flux. paulogentil.com The introduction of DL-Lauroylcarnitine chloride, which is composed of a 12-carbon lauroyl group attached to a carnitine molecule, can be hydrolyzed to release free L-carnitine and lauric acid. nih.govontosight.ai This directly impacts the size and composition of the carnitine pool. In various organisms, acylcarnitines can be utilized as sources of carbon, nitrogen, and energy, highlighting their metabolic significance. nih.gov For instance, certain bacteria can hydrolyze medium-chain acylcarnitines like lauroylcarnitine to yield carnitine. nih.gov

A crucial function of the carnitine pool is to buffer the ratio of free coenzyme A (CoA) to acyl-CoA. paulogentil.comsemanticscholar.org During periods of high metabolic activity or when there is an oversupply of fatty acids, the rate of β-oxidation can be overwhelmed, leading to an accumulation of acyl-CoA molecules. semanticscholar.org This accumulation can be detrimental to cellular function. paulogentil.com Carnitine mitigates this by accepting the acyl groups, forming acylcarnitines and regenerating the pool of free CoA, which is essential for numerous enzymatic reactions, including the Krebs cycle. nih.govsemanticscholar.org The presence of lauroylcarnitine can influence this buffering capacity.

Metabolic flux through pathways like fatty acid oxidation is therefore intrinsically linked to carnitine homeostasis. plos.org Changes in the carnitine pool are reflected in the cell's ability to switch between different energy substrates, a concept known as metabolic flexibility. semanticscholar.org An imbalance, such as the accumulation of long-chain acylcarnitines, is often considered a marker of mitochondrial dysfunction and is observed in conditions like insulin (B600854) resistance. nih.govsemanticscholar.org By providing a substrate for carnitine-dependent enzymes, DL-lauroylcarnitine chloride can modulate these metabolic pathways. Research has shown that acylcarnitines are pivotal intermediates in the metabolism of lipids and are involved in pathways concerning branched-chain amino acids as well. nih.gov

The table below summarizes key research findings related to the influence of acylcarnitines on metabolic processes.

Research AreaOrganism/SystemKey FindingsReference(s)
Acylcarnitine Hydrolysis Acinetobacter calcoaceticusThe bacterium can hydrolyze medium-chain lauroylcarnitine and other acylcarnitines to release free carnitine. nih.gov
Substrate Utilization Pseudomonas aeruginosaCan utilize acylcarnitines with fatty acid chain lengths from C2 to C16 (with the exception of C8) as sole sources of carbon, nitrogen, and energy. nih.gov
Metabolic Regulation Human CellsThe carnitine pool buffers the acyl-CoA/CoA ratio, protecting cells from acyl-CoA accumulation and maintaining metabolic function. paulogentil.comnih.gov
Mitochondrial Function GeneralAbnormally elevated levels of long-chain acylcarnitines can be a sign of mitochondrial dysfunction and may even exacerbate mitochondrial damage. nih.gov
Absorption Enhancement Rat ModelsLauroylcarnitine chloride was found to be a potent enhancer of nasal absorption for certain drugs, with its effect plateauing at a 0.1% concentration. researchgate.net

This interactive table provides a snapshot of the diverse roles and effects of acylcarnitines, including lauroylcarnitine, within various biological contexts.

Cellular and Molecular Mechanisms of Action

Interactions with Cellular Membranes

As a surface-active agent, DL-Lauroylcarnitine chloride directly influences the integrity and fluidity of cellular plasma membranes. This interaction is a primary component of its mechanism of action.

DL-Lauroylcarnitine chloride, like other long-chain acylcarnitines, functions as a surfactant that can perturb the lipid bilayer of cell membranes. mdpi.comresearchgate.net This interaction leads to an increase in membrane fluidity and permeability. mdpi.comthno.orgresearchgate.net Studies have demonstrated that lauroylcarnitine (B1674569) can permeabilize enterocytes, the cells lining the intestine. caymanchem.comkinampark.com The mechanism involves the insertion of the molecule into the cell membrane, which disrupts the organized structure of the membrane phospholipids. rsc.org This disruption increases the passive diffusion of substances across the cell. thno.org One proposed mechanism for acylcarnitines involves a decrease in intracellular ATP levels and pH. nih.gov This intracellular acidosis is thought to increase calcium levels, which contributes to opening the tight junctions. nih.gov Furthermore, research on porcine mucosal explants showed that lauroylcarnitine chloride not only permeabilized enterocytes but also fused microvilli and blocked apical membrane trafficking. kinampark.com

DL-Lauroylcarnitine chloride is structurally defined as a quaternary ammonium (B1175870) salt. chemimpex.com This class of molecules possesses a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. nih.govresearchgate.net This positively charged "head" and a long, hydrophobic alkyl chain (the lauroyl group) give the molecule amphiphilic properties, classifying it as a cationic surfactant. caymanchem.commdpi.comekb.eg

The cationic nature is crucial for its interaction with biological membranes. mdpi.comekb.eg Cell surfaces are typically negatively charged, leading to an electrostatic attraction that facilitates the accumulation of the cationic surfactant at the membrane. ekb.eg Once at the membrane surface, the hydrophobic tail inserts into the lipid bilayer, while the charged head group remains at the aqueous interface. rsc.org This insertion disrupts the membrane's structural integrity, causing deformation and perturbation. rsc.orgnih.gov This action is a key characteristic of how quaternary ammonium compounds interact with and alter the physicochemical properties of biomembranes. rsc.org

Effects on Epithelial Barrier Function

Beyond its effects on individual cell membranes, DL-Lauroylcarnitine chloride significantly modulates the barrier function of epithelial tissues. It primarily achieves this by altering the structures that regulate the paracellular pathway—the space between adjacent cells.

Transepithelial Electrical Resistance (TEER) is a widely accepted quantitative measure of the integrity of epithelial barriers. rarediseasesjournal.comcellqart.com A high TEER value indicates a well-formed, tight barrier with low ion permeability, which is characteristic of intact tight junctions. cellqart.com Conversely, a decrease in TEER signifies a compromised barrier and a loosening of these junctions. cellqart.comnih.gov

Research conducted on Caco-2 cell monolayers, a common in vitro model for the intestinal epithelium, demonstrated that treatment with lauroylcarnitine causes a significant decrease in TEER values. nih.gov This reduction in electrical resistance, coupled with an observed increase in the flux of a fluorescent marker (FD-40), directly suggests a loss of the barrier function of the tight junctions. nih.gov

Table 1: Effect of Lauroylcarnitine on Epithelial Barrier Parameters in Caco-2 Cell Monolayers

ParameterObserved Effect After 1-Hour Incubation with LauroylcarnitineIndication
Transepithelial Electrical Resistance (TEER)DecreaseLoss of barrier function / Loosening of tight junctions
Fluorescein (B123965) Isothiocyanate Dextran 40,000 (FD-40) FluxIncreaseIncreased paracellular permeability

The structural and functional integrity of tight junctions is maintained by a complex of proteins, including claudins and Zonula Occludens (ZO) proteins. isciii.eskjim.org Claudins are transmembrane proteins that form the primary seal of the paracellular space, while ZO-1 is a cytosolic protein that links claudins to the actin cytoskeleton and is critical for tight junction assembly. nih.govplos.org

Studies have shown that the barrier-modulating effects of lauroylcarnitine are associated with specific changes in these proteins. nih.gov In Caco-2 cell monolayers, treatment with lauroylcarnitine resulted in decreased protein levels of specific claudins. nih.gov This effect was also linked to the release of cholesterol from the plasma membrane. nih.gov

Table 2: Effect of Lauroylcarnitine on Tight Junction Protein Levels in Caco-2 Cells

Tight Junction ProteinEffect on Protein Level
Claudin-1Decreased
Claudin-2No Change
Claudin-3No Change
Claudin-4Decreased
Claudin-5Decreased
Claudin-6No Change
Claudin-7No Change

The reduction of key claudins, which are essential for sealing the paracellular pathway, provides a molecular basis for the observed decrease in TEER and the increase in paracellular permeability. nih.gov

The enhancement of paracellular transport by acylcarnitines like lauroylcarnitine is a multi-step process. nih.gov The initial interaction involves the perturbation of the cell membrane, which leads to downstream cellular events. mdpi.comkinampark.com One proposed physiological mechanism suggests that acylcarnitines can decrease intracellular ATP levels and lower intracellular pH. nih.gov This state of intracellular acidosis is thought to trigger an increase in the concentration of intracellular calcium. nih.gov The elevated calcium levels then activate signaling pathways that lead to the contraction of the actin cytoskeleton, which is connected to tight junction proteins like ZO-1. nih.govnih.gov This cytoskeletal rearrangement results in the physical opening of the tight junctions, dilating the paracellular pathway. nih.gov

This mechanism is supported by the observed changes in tight junction protein expression. The reduction in levels of sealing proteins like claudin-1, -4, and -5 disrupts the integrity of the tight junction strands, making them "leaky" and thereby facilitating the passage of molecules through the paracellular route. researchgate.netnih.govnih.gov Therefore, the enhancement of paracellular transport by DL-Lauroylcarnitine chloride is a direct consequence of its ability to reversibly open these cellular gates. researchgate.netnih.gov

Signal Transduction Pathways and Gene Expression

Stimulation of Nuclear Factor κ-B (NF-κB) Activity

DL-Lauroylcarnitine chloride, a long-chain acylcarnitine, has been identified as a significant activator of the nuclear factor kappa-B (NF-κB) signaling pathway. nih.gov In experimental studies using RAW264.7 macrophage-like cells, lauroylcarnitine (C12-carnitine) and myristoylcarnitine (B1233240) (C14-carnitine) were shown to significantly increase NF-κB-dependent luciferase activity, an effect not observed with carnitine alone. nih.gov This activation of NF-κB signaling by lauroylcarnitine suggests its role as a pro-inflammatory mediator. nih.govplos.org The activation was not due to lipopolysaccharide (LPS) contamination in the acylcarnitine preparations. nih.gov

Further research has elaborated on the pro-inflammatory effects of lauroylcarnitine, noting that it can induce the polarization of bone marrow-derived macrophages towards the pro-inflammatory M1 phenotype. plos.orgnih.gov This process is associated with the secretion of pro-inflammatory cytokines. nih.gov The activation of NF-κB is a key step in this inflammatory cascade. nih.govresearchgate.net

Potential Influence on Nuclear-Encoded Mitochondrial Genes

The interplay between mitochondrial function and nuclear gene expression is a critical aspect of cellular homeostasis. nih.gov While direct studies on the specific influence of DL-Lauroylcarnitine chloride on nuclear-encoded mitochondrial genes are not extensively detailed in the provided search results, the broader context of acylcarnitine metabolism and mitochondrial dysfunction provides some insights. Acylcarnitines are key intermediates in mitochondrial fatty acid oxidation. tocris.com An accumulation of certain acylcarnitines, including lauroylcarnitine, can be indicative of inefficient beta-oxidation and mitochondrial dysfunction. plos.org

Mitochondrial dysfunction itself is known to trigger retrograde signaling pathways that alter the expression of nuclear genes. nih.gov This communication from mitochondria to the nucleus can influence a wide range of cellular processes, including metabolism, cell growth, and apoptosis. nih.gov Given that lauroylcarnitine accumulation is linked to mitochondrial stress, it is plausible that it could indirectly influence the expression of nuclear-encoded mitochondrial genes as part of the cellular response to this stress. However, direct evidence specifically linking DL-Lauroylcarnitine chloride to the modulation of these genes is not explicitly provided in the search results. It is known that mutations in nuclear-encoded mitochondrial genes can lead to various inherited diseases, highlighting the importance of this gene set. mdpi.com

Immunomodulatory Effects

Promotion of Cytokine Secretion (e.g., TNF-α, IFN-γ) from Immune Cells

DL-Lauroylcarnitine chloride demonstrates significant immunomodulatory effects by promoting the secretion of key pro-inflammatory cytokines from immune cells. nih.govresearchgate.net In vitro studies have shown that treatment with lauroylcarnitine enhances the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) from both mouse and human T cells. nih.govresearchgate.net

Specifically, in activated mouse CD4+ T cells, lauroylcarnitine treatment led to increased secretion of both TNF-α and IFN-γ. nih.gov A similar effect was observed in mouse CD8+ T cells, with elevated expression of both cytokines. nih.gov In human T cells, lauroylcarnitine also promoted the secretion of TNF-α and IFN-γ from activated CD4+ T cells. nih.govresearchgate.net While TNF-α secretion was also enhanced in human CD8+ T cells, there was no significant induction of IFN-γ in this cell type. nih.gov The synergy of TNF-α and IFN-γ is known to trigger inflammatory cell death and tissue damage in certain pathological contexts. nih.gov

The table below summarizes the effect of lauroylcarnitine on cytokine secretion in mouse and human T cells. nih.gov

Cell TypeCytokineEffect of Lauroylcarnitine
Mouse CD4+ T cellsTNF-αIncreased secretion
Mouse CD4+ T cellsIFN-γIncreased secretion
Mouse CD8+ T cellsTNF-αIncreased expression
Mouse CD8+ T cellsIFN-γIncreased expression
Human CD4+ T cellsTNF-αEnhanced secretion
Human CD4+ T cellsIFN-γEnhanced secretion
Human CD8+ T cellsTNF-αEnhanced secretion
Human CD8+ T cellsIFN-γNo significant induction

Activation of T Lymphocytes (CD4 and CD8 cells)

DL-Lauroylcarnitine chloride has been shown to play a role in the activation of T lymphocytes, specifically CD4+ and CD8+ T cells. nih.govresearchgate.net In vitro studies demonstrated that lauroylcarnitine could activate T cells. nih.govresearchgate.net This activation is a crucial step in the adaptive immune response. aging-us.com The process of T cell activation involves interactions that lead to their differentiation into helper T cells (CD4+) and cytotoxic T cells (CD8+), which are essential for cell-mediated immunity. scientificarchives.com

Link to Inflammatory Responses in Pathophysiological Contexts

Elevated levels of lauroylcarnitine have been associated with inflammatory responses in various pathophysiological contexts. nih.govnih.govresearchgate.net It has been identified as a potential mediator of obesity-induced inflammation. plos.orgresearchgate.netresearchgate.net In a diet-induced model of obesity, levels of lauroylcarnitine in adipose tissue were positively correlated with inflammatory markers. plos.org

Pharmacological Applications and Drug Delivery Research

Formulation Research and Drug Delivery System Development

DL-Lauroylcarnitine chloride is a key compound in the field of pharmaceutical development, where it is integral to the creation of advanced drug delivery systems. chemimpex.com Its unique properties as a long-chain acylcarnitine are leveraged to overcome significant challenges in drug formulation. caymanchem.com

A primary challenge in pharmaceutical formulation is the poor aqueous solubility of many active pharmaceutical ingredients, which often leads to low bioavailability and diminished therapeutic efficacy. nih.gov DL-Lauroylcarnitine chloride is utilized in formulations specifically to address this issue by enhancing the bioavailability of such drugs. chemimpex.com

Research has demonstrated the efficacy of acylcarnitines in improving the absorption of poorly absorbed compounds. A study investigating the effects of acylcarnitines on the in situ bioavailability of Lucifer Yellow (LY), a poorly absorbed fluorescent dye, from the intestinal loops of rats, yielded significant findings. The co-administration of 100 µM lauroylcarnitine (B1674569) (LC) resulted in a fourfold increase in the area under the blood concentration-time curve (AUC) of LY from the jejunum. nih.gov The proposed mechanism for this enhancement is associated with the decreased expression of P-glycoprotein (P-gp), an efflux transporter, in the jejunum. nih.gov In the colon, lauroylcarnitine was found to increase the bioavailability of LY by decreasing the expression of the tight junction protein claudin-4. nih.gov

Table 1: Effect of Lauroylcarnitine on the Bioavailability of Lucifer Yellow (LY) in Rats nih.gov
Intestinal SegmentEnhancer (Concentration)Observed Increase in AUC of LYProposed Mechanism
JejunumLauroylcarnitine (100 µM)4-foldDecreased expression of P-glycoprotein (P-gp)
ColonLauroylcarnitine (100 µM)Significant IncreaseDecreased expression of claudin-4 protein

The delivery of peptide and protein drugs presents a major challenge due to their large molecular size and susceptibility to enzymatic degradation. nih.gov DL-Lauroylcarnitine chloride has emerged as a potent absorption enhancer, particularly for the mucosal delivery of these macromolecules. caymanchem.comnih.gov It is classified as a surfactant that can improve the transport of drugs across the intestinal epithelium. nih.gov

Extensive research has focused on its application in nasal delivery systems. Studies on the nasal absorption of salmon calcitonin (sCT), a peptide hormone, in rats demonstrated that acylcarnitines with acyl chains of 12 or more carbons significantly enhanced absorption. researchgate.netnih.gov Lauroylcarnitine chloride (LCC), which has a 12-carbon acyl chain, was identified as the most effective enhancer among the acylcarnitines tested. researchgate.netnih.gov The enhancement effect was observed to begin at its critical micelle concentration and reached a maximum at a concentration of 0.1%. researchgate.netnih.gov Micelle formation is considered a key factor in this enhancement mechanism. nih.gov

Further research into optimizing formulations found that the maximum enhancement of sCT absorption was achieved at a pH of 3.1 to 4.0 and at a molar ratio of LCC to sCT of 5:1. researchgate.netnih.gov The absolute bioavailability of human growth hormone (HGH) was also significantly increased with LCC. researchgate.net Similarly, LCC dramatically improved the nasal bioavailability of azetirelin (B1666257), a thyrotropin-releasing hormone analog, achieving a bioavailability of 96.9%. researchgate.net

Table 2: Research Findings on DL-Lauroylcarnitine Chloride (LCC) in Peptide Delivery researchgate.netnih.gov
Peptide DrugDelivery RouteKey FindingsResulting Bioavailability
Salmon Calcitonin (sCT)Nasal (in rats)LCC was the most potent enhancer among acylcarnitines. Optimal enhancement at 0.1% LCC and a 5:1 molar ratio (LCC:sCT).Significantly enhanced pharmacological bioavailability.
Human Growth Hormone (HGH)Nasal (in rats)LCC at 1% showed the greatest enhancement among tested acylcarnitines.17.4%
AzetirelinNasal (in rats)LCC greatly enhanced absorption, plateauing at a 0.1% concentration.96.9%

Role in Disease Pathophysiology and Biomarker Discovery

Association with Metabolic Disorders

Alterations in the levels of acylcarnitines, including lauroylcarnitine (B1674569), are frequently observed in metabolic disorders, suggesting a disruption in fatty acid oxidation and energy homeostasis. These molecules are now being investigated not just as indicators of disease but as active participants in their progression. mdpi.com

Research has highlighted a connection between carnitine metabolism and both obesity and diabetes. nih.gov In the context of obesity, studies have shown that exogenously added carnitine can inhibit the increase in triglyceride and total lipid levels. nih.gov Animal studies have further demonstrated that L-carnitine supplementation can reduce serum leptin and abdominal fat in mice on a high-fat diet. nih.gov

In diabetes, abnormalities in lipid and carnitine metabolism have been noted. nih.gov Animal models of diabetes have shown that L-carnitine treatment can modulate the IGFs/IGFBPs axis, which is often dysregulated in this condition. nih.gov Furthermore, a meta-analysis of randomized controlled trials concluded that L-carnitine supplementation significantly reduces fasting plasma glucose, insulin (B600854), and HbA1c levels. nih.gov Another study on obese diabetic women on a hypocaloric diet found that L-carnitine supplementation for eight weeks led to a significant reduction in fasting blood sugar. brieflands.com

Table 1: Effect of L-carnitine Supplementation on Glycemic Control in Obese Diabetic Women

Parameter Before Supplementation (Mean ± SD) After Supplementation (Mean ± SD) P-value
Fasting Blood Sugar (mg/dL) 146.97 ± 20.45 135.07 ± 16.14 < 0.0001

Data from a study on obese premenopausal women with type II diabetes receiving L-carnitine and a hypocaloric diet for 8 weeks. brieflands.com

The link between lauroylcarnitine and metabolic health extends to its implications for insulin resistance and the way the body utilizes lipids. nih.gov L-carnitine has been shown to improve insulin resistance in patients with chronic renal failure undergoing hemodialysis. nih.gov A meta-analysis of 37 randomized controlled trials found that L-carnitine supplementation resulted in a significant reduction in the homeostatic model assessment for insulin resistance (HOMA-IR). nih.gov The accumulation of acylcarnitines can be a sign that substrate oxidation is exceeding the cell's energy demands, leading to a buildup of lipids in the cytoplasm instead of their use in the citric acid cycle. nih.gov This not only results in a lack of energy but also the accumulation of acetyl coenzyme A in the mitochondria and the production of cytotoxic products. nih.gov

Inborn errors of metabolism, specifically disorders of organic acid metabolism, can lead to a secondary carnitine deficiency. researchgate.netnih.gov In these conditions, the body's natural carnitine is used up in an attempt to detoxify and remove excess toxic acyl groups from the mitochondria and the cell by forming acylcarnitine esters that can be excreted in the urine. researchgate.netnih.gov This process can deplete carnitine levels, leading to a state of insufficiency that impairs the transport of long-chain fatty acids into the mitochondria for beta-oxidation. researchgate.netnih.gov Research has shown that patients with conditions like methylmalonic aciduria and 3-hydroxy-3-methylglutaric aciduria can have low carnitine levels and benefit from L-carnitine therapy. researchgate.netnih.gov

Involvement in Inflammatory and Autoimmune Conditions

Beyond its metabolic roles, lauroylcarnitine and related carnitine derivatives are being investigated for their involvement in inflammatory and autoimmune diseases. tocris.comnih.govnih.govme-pedia.org

A recent study has shed light on the potential role of lauroylcarnitine in the pathogenesis of checkpoint inhibitor pneumonitis (CIP), a serious side effect of certain cancer immunotherapies. nih.govnih.gov The research found that lauroylcarnitine, which was found to be co-occurring with predominant lung microbiota in CIP patients, could activate T cells in vitro. nih.govnih.gov Specifically, it enhanced the production of IFN-γ and TNF-α from both CD4 and CD8 cells. nih.govnih.gov This suggests that dysregulation of acylcarnitine metabolism in the lungs may contribute to the inflammatory response seen in CIP. nih.govnih.gov

Table 2: Correlation of Predominant Microbiota with Lymphocytes in CIP

Microbiota Correlation Coefficient (r) Adjusted P-value
Vibrio 0.72 0.007
Halomonas 0.65 0.023

Data from a study on patients with Checkpoint Inhibitor Pneumonitis (CIP). nih.govnih.gov

Disturbances in carnitine metabolism have also been implicated in Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS). nih.gov Some studies have found that individuals with ME/CFS have significantly lower serum levels of total carnitine, free carnitine, and acylcarnitines, which may correlate with the severity of their symptoms. me-pedia.org The theory is that a deficiency in long-chain acylcarnitines could be due to altered activity of the enzyme carnitine palmitoyltransferase-I. meassociation.org.uk This impairment in fatty acid metabolism could contribute to the profound fatigue experienced by patients. me-pedia.org While some research has shown that L-carnitine supplementation can improve clinical status in ME/CFS patients, other studies have not found a significant difference in carnitine levels between patients and healthy controls, indicating that this is an area requiring further investigation. me-pedia.orgnih.gov

Neurological Impact and Neuroprotection Research

DL-Lauroylcarnitine chloride and related acylcarnitines have been a subject of interest in the context of neurological disorders and injury due to their role in mitochondrial function and energy metabolism, which are critical for neuronal survival and function. nih.govmdpi.com

Cerebral ischemia, or stroke, leads to neuronal death through processes like excitotoxicity and oxidative stress, which are closely linked to mitochondrial dysfunction. nih.gov Research in animal models of stroke has explored the neuroprotective potential of carnitine derivatives. For instance, pre-treatment with Acetyl-L-carnitine (ALC), a related compound, has been shown to decrease the size of the infarction in rats following a transient middle cerebral artery occlusion. nih.gov Both L-carnitine and ALC have demonstrated the ability to reduce cell injury and apoptosis induced by oxygen-glucose deprivation in cell culture models. nih.gov These protective effects are associated with an increase in the activities of antioxidant enzymes like superoxide (B77818) dismutase and ATPase, and a decrease in malondialdehyde, a marker of lipid peroxidation. nih.gov While direct studies on DL-Lauroylcarnitine chloride are limited, the findings on related acylcarnitines suggest a potential role in mitigating ischemic brain injury by preserving mitochondrial function and reducing oxidative stress. nih.govnih.gov

The following table details the effects of L-carnitine and Acetyl-L-carnitine in an in vitro model of cerebral ischemia.

TreatmentEffect on Cell InjuryEffect on ApoptosisSOD ActivityATPase ActivityMDA Concentration
L-carnitineReducedReducedIncreasedIncreasedDecreased
Acetyl-L-carnitineReducedReducedIncreasedIncreasedDecreased

SOD: Superoxide Dismutase, ATPase: Adenosine triphosphatase, MDA: Malondialdehyde. Data from an in vitro study on PC12 cells with oxygen-glucose deprivation. nih.gov

Traumatic brain injury (TBI) is a significant cause of death and disability, leading to mitochondrial damage and impaired brain function. nih.gov The secondary injury cascade following TBI involves mitochondrial dysfunction, leading to oxidative stress, apoptosis, and reduced cellular energy production. nih.gov Higher serum levels of acylcarnitines have been associated with poor functional outcomes in TBI patients. nih.gov However, some studies suggest a neuroprotective role for certain carnitine derivatives. Acetyl-L-carnitine, for example, has been shown to attenuate neurodegeneration and inflammation in a preclinical model of repetitive mild TBI. frontiersin.org It is thought to exert its effects by counteracting post-trauma excitotoxicity and reducing microglial activation. frontiersin.org L-carnitine administration has also been associated with preserved neurological function in some TBI patients. nih.gov The role of specific long-chain acylcarnitines like DL-Lauroylcarnitine chloride in the complex pathophysiology of TBI requires further investigation to delineate their precise contribution to either injury or protection. mdpi.comnih.gov

Mitochondrial dysfunction is a common feature of many neurodegenerative diseases. mdpi.comnih.gov Acylcarnitines are essential for mitochondrial energy production, and their levels in plasma can reflect the metabolic state within the mitochondria. nih.gov Abnormalities in acylcarnitine profiles have been implicated in various neurological conditions. For example, a reduction in acetylcarnitine has been linked to neurodegenerative diseases like Alzheimer's disease. nih.gov The accumulation of certain acylcarnitines can be indicative of a block in the metabolic pathways of fatty acids or amino acids. nih.gov While research on DL-Lauroylcarnitine chloride's specific role is ongoing, the broader evidence suggests that imbalances in acylcarnitine metabolism are closely tied to the mitochondrial dysfunction that contributes to the progression of neurological disorders. nih.govresearchgate.netnih.gov

Potential as a Biomarker for Disease States

The measurement of acylcarnitines, including DL-Lauroylcarnitine chloride, holds promise for the discovery of biomarkers for various diseases. nih.govmdpi.com As byproducts of mitochondrial metabolism of fats, glucose, and amino acids, their levels can provide a window into the metabolic health of an individual. nih.gov

Metabolomic studies have identified acylcarnitines as part of the metabolic signatures of several diseases. mdpi.comnih.govmdpi.com For instance, elevated levels of acylcarnitines are being investigated as potential biomarkers for insulin resistance, cardiovascular disease, and inflammation associated with obesity. nih.gov In the context of endometriosis, a specific profile of acylcarnitines has been shown to have diagnostic potential. nih.gov Similarly, in traumatic brain injury, serum acylcarnitine levels have been correlated with patient outcomes. nih.gov The identification of DL-Lauroylcarnitine chloride and other acylcarnitines in these disease-specific metabolomic signatures underscores their potential utility in diagnostics and prognostics. mdpi.comnih.govnih.gov

Correlation with Psychoneurological Symptoms

Recent research has uncovered a potential link between gut microbiome-derived metabolites structurally similar to carnitine and the function of brain cells, suggesting a pathway that could be relevant to psychoneurological conditions. wur.nl Alterations in the gut microbiome have been associated with a variety of neurological diseases, but identifying the specific microbial-derived compounds that mediate the gut-brain axis interaction has been challenging. wur.nl

In this context, two previously unknown bacterial metabolites, 3-methyl-4-(trimethylammonio)butanoate and 4-(trimethylammonio)pentanoate, have been identified. wur.nl These compounds are structural analogs of carnitine and are present in the gut and brain of specific pathogen-free mice but are absent in germ-free mice, demonstrating their bacterial origin. wur.nl Further investigation revealed that these carnitine mimics are produced by anaerobic commensal bacteria from the family Lachnospiraceae. wur.nl

Significantly, these molecules were found to colocalize with carnitine in the white matter of the murine brain. wur.nl Functional studies using a cell culture model of the central nervous system (CNS) white matter showed that these compounds inhibit the carnitine-mediated process of fatty acid oxidation. wur.nl Given that neuronal cells are highly dependent on mitochondria to meet their energy needs and that mitochondrial dysfunction is a common factor in many neurological conditions, the inhibition of this key metabolic pathway in brain cells by gut-derived metabolites is of considerable importance. wur.nlclinicaltrials.gov This discovery represents a direct molecular link between gut bacteria and mammalian brain cell function, highlighting a potential mechanism for how the gut microbiome could influence neurological health and disease. wur.nl

Diagnostic and Prognostic Applications

Acylcarnitines, including DL-Lauroylcarnitine chloride, are increasingly recognized for their potential as diagnostic and prognostic biomarkers across a spectrum of diseases. mdpi.com As established biomarkers, L-carnitine and acylcarnitines are used in newborn screening for inborn errors of metabolism related to fatty acid oxidation. mdpi.com However, their utility extends far beyond this initial screening, with modern metabolomics research highlighting their potential to reflect mitochondrial function and dysfunction in various pathological states. mdpi.com

The measurement of the carnitine pool in the blood can reveal specific mitochondrial disruptions, offering insights into the metabolic underpinnings of conditions such as diabetes, sepsis, cancer, and heart failure. mdpi.com For instance, irregularities in acylcarnitine concentrations have been identified in various cancers, and targeted measurements may help distinguish patients with hepatocellular carcinoma from healthy individuals or those with other liver diseases. mdpi.com The principle of using acylcarnitines as biomarkers is also seen in other conditions; for example, n-butyrylcarnitine (an acylcarnitine) has been proposed as a potential biomarker for the early diagnosis of pediatric chronic kidney disease. nih.gov

The interpretation of carnitine concentration profiles could provide valuable diagnostic and prognostic opportunities. mdpi.com Furthermore, they may serve as pharmacometabolomic markers to identify adverse drug reactions stemming from drug-induced mitochondrial dysfunction, potentially allowing for detection before clinical symptoms appear. mdpi.com

Table 1: Potential Applications of Acylcarnitines as Biomarkers

Disease/Condition Biomarker Application Relevant Acylcarnitine Mentioned in Research Source
Inborn Errors of Metabolism Diagnostic (Newborn Screening) General L-carnitine and acylcarnitines mdpi.com
Pediatric Chronic Kidney Disease Diagnostic (Early Stage) n-butyrylcarnitine (nC4) nih.gov
Hepatocellular Carcinoma Diagnostic General acylcarnitines mdpi.com
Breast Cancer Risk Association Acetylcarnitine (C2) mdpi.com

Interactions with Microbiota and Metabolic Dysregulation

The interaction between carnitine derivatives like DL-Lauroylcarnitine chloride, the host's microbiota, and metabolic regulation is a complex, bidirectional relationship. This interplay involves the metabolism of carnitine by microbial communities and the subsequent influence of these metabolites on host physiology.

Link to Lung Microbiota Composition

Recent studies have implicated lauroylcarnitine as a key metabolic mediator in the context of checkpoint inhibitor pneumonitis (CIP), a serious adverse event in cancer patients undergoing immunotherapy. Research has identified a link between the lung microbiota, dysregulated metabolites, and the host immune response in CIP. nih.gov In patients with CIP, the phylum Proteobacteria was found to be dominant. nih.gov

Specifically, certain bacterial genera within the lung microbiota were found to be associated with host immunity and metabolic changes. nih.gov

Table 2: Lung Microbiota and Lauroylcarnitine in Checkpoint Inhibitor Pneumonitis (CIP)

Finding Details Source
Predominant Microbiota The genera Vibrio, Halomonas, Mangrovibacter, and Salinivibrio were identified as predominant due to their abundance patterns in CIP patients. nih.gov
Microbiota-Lymphocyte Correlation Vibrio and Halomonas showed strong positive correlations with lymphocyte populations. nih.gov
Key Metabolite Lauroylcarnitine was identified as a key intermediary metabolite that co-occurs with the predominant microbiota in CIP. nih.gov

| Immune Activation | In vitro, lauroylcarnitine demonstrated a potent ability to activate T cells, enhancing the production of cytokines like IFN-γ and TNF-α from both CD4+ and CD8+ cells. | nih.gov |

These findings suggest that a dysregulation of acylcarnitine metabolism, potentially driven by the composition of the lung microbiota, is involved in the pathogenesis of CIP. nih.gov Lauroylcarnitine emerges as a crucial lung microbiota-related metabolite that could activate T cells, contributing to the inflammatory response seen in this condition. nih.gov

Influence on Gut Microbiome Composition

The gut microbiome plays a significant role in metabolizing dietary compounds, including L-carnitine and its derivatives. nih.govpace-cme.org This metabolic activity can produce secondary metabolites that influence host health, particularly in relation to cardiovascular disease. nih.govpace-cme.org The metabolism of L-carnitine, a trimethylamine (B31210) abundant in red meat, by gut microbiota can produce trimethylamine (TMA). nih.gov TMA is then converted in the liver to trimethylamine-N-oxide (TMAO), a proatherogenic molecule. nih.govpace-cme.org

The capacity to produce TMAO from carnitine is dependent on the gut microbiota composition, with studies showing that omnivores produce significantly more TMAO after an L-carnitine challenge than vegans or vegetarians. nih.govpace-cme.org This suggests that long-term dietary patterns shape the gut microbiome's functional capacity. nih.gov

The relationship is bidirectional; while microbes metabolize carnitine, carnitine itself can influence the microbial community. Carnitine can act as an osmoprotectant, a compatible solute that bacteria accumulate to protect themselves against osmotic stress. nih.gov Furthermore, some gut bacteria, such as Pseudomonas aeruginosa, can utilize acylcarnitines as a source of carbon and nitrogen. nih.govresearchgate.net Research has also identified correlations between plasma carnitine levels and the abundance of specific bacterial genera. A study of healthy subjects found that plasma carnitine was negatively correlated with several genera, including Blautia, Parabacteroides, and Coprococcus. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
DL-Lauroylcarnitine chloride
3-methyl-4-(trimethylammonio)butanoate
4-(trimethylammonio)pentanoate
L-carnitine
Acylcarnitines
n-butyrylcarnitine
Acetylcarnitine
Trimethylamine (TMA)
Trimethylamine-N-oxide (TMAO)
IFN-γ (Interferon-gamma)

Analytical Methodologies in Dl Lauroylcarnitine Chloride Research

Quantification Techniques

Accurate quantification of DL-Lauroylcarnitine chloride is essential for both clinical diagnostics and fundamental research. Several advanced analytical methods have been developed and are routinely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Detection

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for the analysis of acylcarnitines, including lauroylcarnitine (B1674569). researchgate.netsigmaaldrich.com This approach offers excellent separation of complex mixtures and highly sensitive and specific detection. sigmaaldrich.com HPLC methods can separate constitutional isomers, which is a limitation of tandem MS/MS methods alone. researchgate.net For instance, a study determining acylcarnitines in urine of patients with inborn errors of metabolism used HPLC after derivatization with 4'-bromophenacyl bromide. tocris.com

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for the sensitive detection and quantification of a wide range of acylcarnitines. elsevierpure.com This technique is frequently used in newborn screening programs to detect inborn errors of metabolism by analyzing acylcarnitine profiles in dried blood spots. sigmaaldrich.comelsevierpure.com ESI-MS/MS allows for the measurement of acylcarnitine species of various carbon chain lengths in biological samples like plasma, urine, and bile. elsevierpure.com The method often involves the derivatization of acylcarnitines to butylesters followed by flow-injection analysis. elsevierpure.com A key diagnostic feature in the fragmentation of acylcarnitines is the common production of a prominent fragment ion at m/z 85. nih.gov While direct infusion ESI-MS/MS is rapid, it cannot distinguish between isomeric acylcarnitines. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used method for comprehensive metabolic profiling, enabling the analysis of a broad spectrum of metabolites, including DL-Lauroylcarnitine chloride. mdpi.comnih.gov This technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. sigmaaldrich.com LC-MS-based methods have been successfully applied to quantify a wide array of acylcarnitine species (from C2 to C18) in plasma and tissues with high sensitivity and accuracy. nih.govnih.gov These methods are capable of separating isomeric and odd-numbered acylcarnitines, which is crucial for detailed metabolic studies. nih.govnih.gov For example, an LC-MS/MS method was developed to quantify 56 different acylcarnitine species, demonstrating its utility in studying metabolic diseases like diabetes. nih.govnih.gov

Parameter LC-MS/MS Method for Acylcarnitine Quantification Reference
Analytes 56 acylcarnitine species (C2 to C18) nih.govnih.gov
Matrices Plasma, Liver nih.govnih.gov
Key Feature Quantifies isomeric and odd-numbered acylcarnitines nih.govnih.gov
Application Study of metabolic diseases (e.g., diabetes) nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the targeted analysis of specific compounds, including the fatty acid moiety of acylcarnitines after appropriate derivatization. open.ac.uknih.govfilab.fr For GC-MS analysis, the non-volatile and thermally labile acylcarnitines must be derivatized to increase their volatility. open.ac.uk One such method involves lactonisation of the acylcarnitine, which allows for GC separation while retaining the side chain for mass spectrometric identification. open.ac.uk This technique has been used to characterize acylcarnitines in blood and urine, and to distinguish between isomeric forms. open.ac.uk GC-MS is particularly useful for analyzing volatile and semi-volatile organic compounds. filab.fr

Use of Isotopically Labeled Internal Standards for Accurate Quantification

The use of stable isotopically labeled (SIL) internal standards is considered the gold standard for achieving accurate and precise quantification in mass spectrometry-based assays. nih.govnih.govscispace.com SIL internal standards, such as deuterium-labeled acylcarnitines, are added to samples at a known concentration at the beginning of the analytical process. nih.gov They co-elute with the analyte of interest and exhibit similar ionization efficiency, effectively correcting for variations in sample preparation, chromatographic retention, and matrix effects. nih.govscispace.com This stable isotope dilution approach significantly improves the accuracy and precision of quantification. nih.gov While SIL internal standards are preferred, their availability and cost can be a limitation, leading to the use of structural analogues in some cases. nih.govscispace.com

Metabolomics Approaches in DL-Lauroylcarnitine Chloride Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a comprehensive snapshot of metabolic status. mdpi.com Untargeted and targeted metabolomics approaches have been instrumental in identifying alterations in acylcarnitine profiles, including DL-Lauroylcarnitine chloride, in various disease states. researchgate.net LC-MS and GC-MS are the primary analytical platforms used in metabolomics research. mdpi.com These studies have revealed associations between changes in lauroylcarnitine levels and conditions such as obesity-associated inflammation and endometriosis. mdpi.comresearchgate.netresearchgate.net For instance, metabolomic profiling has identified lauroylcarnitine as a metabolite that is significantly increased in certain disease states, suggesting its potential as a biomarker. mdpi.comresearchgate.net

Study Focus Analytical Platform Key Finding Related to Lauroylcarnitine Reference
Obesity-Associated InflammationLC-MS/MSElevated levels of lauroyl carnitine in a diet-induced obesity model. researchgate.net
EndometriosisLC-MSIncreased plasma levels of lauroylcarnitine in women with endometriosis. mdpi.com
Cognitive DeclineUntargeted MetabolomicsPart of a metabolic signature associated with cognitive aging. nih.gov

Targeted Metabolomics for Specific Pathway Analysis

Targeted metabolomics serves as a powerful tool for the quantitative analysis of specific, predefined groups of metabolites, including acylcarnitines like DL-Lauroylcarnitine chloride. nih.gov This hypothesis-driven approach provides high levels of sensitivity and selectivity, allowing researchers to focus on particular metabolic pathways. researchgate.net By using standards, analysis can be performed in a quantitative or semi-quantitative manner, which is essential for understanding the precise impact of physiological or pathological conditions on metabolite concentrations. nih.gov

In practice, targeted metabolomics has been instrumental in elucidating the roles of acylcarnitines in various disease states. For instance, a targeted analysis of 87 endogenous metabolites in plasma identified significant alterations in acylcarnitine profiles in patients with acute myocardial infarction. The study observed that patients with this condition had significantly lower concentrations of short-chain acylcarnitines but elevated levels of long-chain acylcarnitines. researchgate.net Similarly, another targeted study focusing on metabolic signatures that differentiate between obese and lean individuals identified specific acylcarnitines (C3 and C5) as part of a branched-chain amino acid-related profile linked to insulin (B600854) resistance. uab.edu These studies exemplify how targeted analysis of compounds like DL-Lauroylcarnitine chloride can provide deep insights into the biochemical pathways underlying complex diseases.

Untargeted Metabolomics for Biomarker Discovery

In contrast to the focused nature of targeted analysis, untargeted metabolomics aims to capture a comprehensive snapshot of all measurable small molecules in a biological sample. frontiersin.org This discovery-driven approach is particularly valuable for identifying novel biomarkers and generating new hypotheses. researchgate.net The process involves analyzing the complete set of metabolites—the metabolome—to find molecules that are significantly altered between different biological states, such as health and disease. frontiersin.org

Untargeted metabolomics has successfully identified various acylcarnitines as potential biomarkers in a range of diseases. A study on esophageal squamous cell carcinoma identified 34 significant metabolites that were dysregulated, including 9-decenoylcarnitine, which contributed to a diagnostic model. nih.gov Another study investigating chronic kidney disease (CKD) used an untargeted approach to identify a specific metabolomic profile, which included various acylcarnitines, that was present even in the early stages of the disease. mdpi.com The standard workflow for these studies typically involves sample collection and extraction, analysis by mass spectrometry, and subsequent data analysis to identify potential biomarkers. researchgate.net These findings highlight the utility of untargeted metabolomics in discovering acylcarnitines, such as DL-Lauroylcarnitine chloride, as indicators of disease.

Sample Preparation Strategies for Biological Matrices

The accurate analysis of DL-Lauroylcarnitine chloride and other acylcarnitines from complex biological matrices like plasma, urine, or tissue requires meticulous sample preparation. researchgate.netsemanticscholar.org The primary goals of sample preparation are to remove interfering substances like proteins, extract the analytes of interest, and minimize matrix effects that can suppress or enhance the analytical signal. researchgate.netcore.ac.uk

Several strategies are employed, with the choice of method often depending on the specific biological matrix and the subsequent analytical technique. Protein precipitation is a common first step, often achieved by adding organic solvents such as methanol (B129727) or isopropanol (B130326). semanticscholar.orgcore.ac.uksciex.com This is typically followed by centrifugation to separate the precipitated proteins from the supernatant containing the metabolites. semanticscholar.orgcore.ac.uk For cleaner samples, solid-phase extraction (SPE) may be used, which provides a more thorough cleanup than simple precipitation. core.ac.uk However, researchers also strive for minimal and rapid preparation methods to increase throughput and reduce the potential for analytical variability. core.ac.uksciex.comnih.gov

The following table summarizes various sample preparation techniques used for acylcarnitine analysis in different biological matrices.

Biological MatrixSample Preparation MethodKey StepsReference
Human Plasma, Urine, Cells; Rabbit Liver Tissue Solvent Precipitation/ExtractionMix sample with pre-cooled isopropanol containing acetic acid; sonicate in ice-bath; centrifuge. semanticscholar.org
Wistar Rat Plasma Solvent Precipitation/ExtractionDilute plasma with 80:20 methanol:water; vortex; centrifuge. No derivatization or SPE performed. sciex.com
Plasma Protein Precipitation with Online ExtractionDeproteinize plasma with methanol; centrifuge; load supernatant for online solid-phase extraction coupled to HPLC-MS/MS. core.ac.uk
Rat Liver Tissues HPLC with Minimal PreparationPerchloric acid fractionation followed by reverse-phase HPLC. nih.gov

These methods are designed to ensure the reliable quantification of acylcarnitines by providing a clean extract for analysis by techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). core.ac.uknih.gov

Bioinformatic and Statistical Analysis of Metabolomic Data

Following data acquisition, raw metabolomic data must undergo extensive bioinformatic and statistical analysis to extract biologically meaningful information. creative-proteomics.commdpi.com This multi-step process transforms complex datasets into interpretable results, identifying significant metabolites and perturbed pathways. mdpi.com

The analysis pipeline typically begins with data preprocessing , which includes steps like peak alignment to correct for retention time shifts, normalization to account for variations in sample concentration, and imputation to handle missing values. mdpi.comnih.gov The goal is to produce a clean and robust dataset for statistical testing. mdpi.com

The core of the analysis involves statistical methods to identify metabolites that differ significantly between experimental groups. Common approaches include univariate methods like t-tests and analysis of variance (ANOVA), as well as multivariate methods such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA). nih.govmdpi.com For instance, linear mixed-effect models have been used to assess differences in metabolite levels in studies of major depressive disorder, while PLS-DA is frequently used to discriminate between groups in cancer and kidney disease research. mdpi.comnih.gov

Finally, pathway analysis and biomarker evaluation place the identified metabolites into a biological context. Tools like MetaboAnalyst and Cytoscape are used to map significant metabolites onto known metabolic pathways, revealing which cellular processes are most affected. creative-proteomics.com For biomarker discovery, the performance of potential metabolite markers is often evaluated using receiver operating characteristic (ROC) curve analysis, which assesses their sensitivity and specificity. nih.govmdpi.com

The table below outlines common bioinformatic and statistical methods used in metabolomics research.

Analysis StepMethod/ToolPurposeReference
Data Preprocessing Log2 TransformationTo normalize data distribution. nih.gov
Data Preprocessing Mahalanobis DistanceTo identify and remove multivariate outlier samples. nih.gov
Statistical Analysis Linear Mixed-Effect ModelsTo test for significant differences in metabolite levels between groups while accounting for random effects. nih.gov
Statistical Analysis Partial Least Squares-Discriminant Analysis (PLS-DA)A supervised multivariate method to model the discrimination between groups. mdpi.com
Statistical Analysis Variable Importance in Projection (VIP) ScoresTo identify the variables that contribute most to the PLS-DA model's discrimination. mdpi.com
Biomarker Evaluation Receiver Operating Characteristic (ROC) CurveTo evaluate the diagnostic/classification performance of potential biomarkers. nih.govmdpi.com
Pathway Analysis MetaboAnalyst, CytoscapeTo identify metabolic pathways that are significantly impacted in a given condition. creative-proteomics.com

This rigorous analytical workflow is essential for translating the complex data from metabolomic studies of compounds like DL-Lauroylcarnitine chloride into actionable biological insights and potential clinical applications.

Experimental Models and Research Paradigms

In Vitro Cell Culture Models

Human Epithelial Cell Lines (e.g., Caco-2) for Permeability and Cytotoxicity Studies

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a cornerstone in the preclinical assessment of intestinal drug absorption and the effects of permeation enhancers like DL-Lauroylcarnitine chloride. When cultured, these cells differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the barrier properties of the intestinal epithelium. This model is instrumental in evaluating the potential of compounds to enhance the transport of poorly permeable drugs across the intestinal wall and in assessing their cytotoxic effects. dtu.dknih.gov

Studies utilizing Caco-2 monolayers have demonstrated that acylcarnitines, including DL-Lauroylcarnitine chloride, can significantly increase the permeability of the epithelial barrier. nih.gov The mechanism of action is thought to involve the fluidization of the plasma membrane and alterations in the expression of tight junction proteins such as ZO-1 and claudins. nih.gov This is often quantified by measuring the transepithelial electrical resistance (TEER), a key indicator of the integrity of the tight junctions. A reduction in TEER following exposure to a substance suggests an increase in paracellular permeability. nih.govnih.gov

The cytotoxicity of permeation enhancers is a critical aspect of their evaluation. In vitro assays using Caco-2 cells, such as the MTT and neutral red uptake (NRU) assays, are employed to determine the concentrations at which a compound may cause cell damage. nih.gov Research has shown that for many permeation enhancers, the concentrations required to increase permeability are close to those that cause cytotoxicity. nih.govscispace.com Therefore, a key goal is to identify a therapeutic window where permeability is enhanced without significant cell damage. The Caco-2 model allows for the comparison of acute cytotoxicity with paracellular permeability, helping to differentiate between the concentrations needed for these two effects. nih.gov

Caco-2 Cell Model Parameters for Permeability and Cytotoxicity
Parameter Measured Significance
Transepithelial Electrical Resistance (TEER)Indicates the integrity of the tight junctions and paracellular pathway. A decrease suggests increased permeability. nih.govnih.gov
Passage of Marker Molecules (e.g., Lucifer Yellow, Mannitol, FITC-dextran)Quantifies the transport of molecules across the cell monolayer, providing a direct measure of permeability changes. nih.gov
MTT and Neutral Red Uptake (NRU) AssaysAssess cell viability and cytotoxicity by measuring metabolic activity and lysosomal integrity, respectively. nih.gov
Expression of Tight Junction Proteins (e.g., ZO-1, Claudins)Provides mechanistic insight into how a compound alters the paracellular barrier. nih.gov

Immune Cell Lines (e.g., RAW264.7) for Inflammatory Response Assessment

The RAW264.7 macrophage cell line is a widely used in vitro model to investigate the inflammatory potential of various substances. dtu.dk Macrophages are key players in the innate immune system and can be activated by stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria. dtu.dknih.gov Upon activation, macrophages release a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-6, IL-1β). dtu.dkfrontiersin.org

Research has indicated that long-chain acylcarnitines, a class to which DL-Lauroylcarnitine chloride belongs, may have pro-inflammatory effects. Studies using RAW264.7 cells have shown that lauroylcarnitine (B1674569) can activate the NF-κB signaling pathway and the phosphorylation of JNK and ERK, all of which are central to the inflammatory response. nih.gov Furthermore, lauroylcarnitine has been demonstrated to promote the polarization of macrophages towards the pro-inflammatory M1 phenotype and to stimulate the secretion of pro-inflammatory and chemotactic cytokines. nih.govplos.org This effect is thought to be mediated, at least in part, through the inhibition of AMPK activation, a pathway associated with the anti-inflammatory M2 macrophage phenotype. plos.org

The assessment of inflammatory responses in RAW264.7 cells typically involves measuring the production of key inflammatory markers after exposure to the test compound, often in the presence of an inflammatory stimulus like LPS. nih.govfrontiersin.org

Inflammatory Response Assessment in RAW264.7 Cells
Parameter Measured Significance
Nitric Oxide (NO) ProductionA key indicator of macrophage activation and the inflammatory response. dtu.dknih.gov
Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-6, IL-1β)Quantifies the release of signaling molecules that drive inflammation. frontiersin.orgmdpi.com
NF-κB, JNK, and ERK ActivationAssesses the activation of key intracellular signaling pathways involved in inflammation. nih.gov
Macrophage Polarization (M1/M2 Phenotype)Determines the functional state of the macrophages (pro-inflammatory vs. anti-inflammatory). nih.govplos.org

Primary Cells (e.g., primary hepatocytes, human and mouse T cells) for Mechanistic Investigations

Primary cells, which are isolated directly from tissues, provide a more physiologically relevant model for studying cellular mechanisms compared to immortalized cell lines. The use of primary hepatocytes and T cells has been instrumental in understanding the broader metabolic and immunomodulatory roles of acylcarnitines.

Long-chain acylcarnitines can insert their hydrophobic tails into cellular membranes, potentially modulating the function of membrane-bound proteins and signaling pathways. nih.gov In the context of metabolic regulation, carnitine and its acyl esters are crucial for the transport of fatty acids into mitochondria for β-oxidation. nih.gov Research on primary cells has explored how alterations in acylcarnitine metabolism can impact cellular energy homeostasis. For instance, inhibition of carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for long-chain fatty acid oxidation, has been studied in primary chondrocytes to understand its effects on cell fitness and tissue regeneration. ed.ac.uked.ac.uk

In the immune system, carnitine and its derivatives can have cell-specific regulatory effects. While some studies suggest carnitine can have anti-inflammatory properties by modulating T cell and macrophage responses, long-chain acylcarnitines are often associated with pro-inflammatory effects. nih.gov For example, the levels of acylcarnitines have been positively correlated with the production of pro-inflammatory cytokines by senescent CD8+ T cells. nih.gov Furthermore, during certain bacterial infections, the accumulation of C16-carnitine has been shown to interfere with the number and function of T and B cells, suggesting a role in immune evasion. nih.gov

Studies on Enterocytes for Membrane Permeabilization

Enterocytes, the absorptive cells of the intestine, form the primary barrier to the oral absorption of many drugs. Understanding how permeation enhancers interact with the enterocyte membrane is crucial for developing effective oral drug delivery systems. researchgate.net Studies on both isolated enterocytes and intestinal cell lines focus on the mechanisms of membrane permeabilization.

Permeation enhancers like acylcarnitines are thought to increase drug absorption primarily by perturbing the enterocyte plasma membrane. nih.gov This perturbation can lead to an increase in both transcellular (through the cell) and paracellular (between cells) permeability. The interaction is often concentration-dependent, with higher concentrations leading to greater membrane disruption and potential cytotoxicity. scispace.com The fluidizing effect of these surfactant-like molecules on the lipid bilayer of the enterocyte membrane is a key aspect of their mechanism. nih.gov This can result in the leakage of cellular contents and increased passage of otherwise poorly absorbed molecules. scispace.com

Ex Vivo Tissue Models

Organ Bath Systems (e.g., Ussing Chambers) for Isolated Tissue Permeability

The Ussing chamber is an ex vivo system that allows for the study of transport and barrier function across isolated epithelial tissues, such as the intestinal mucosa. dtu.dkresearchgate.net This model provides a more complex and physiologically relevant environment than cell monolayers, as it retains the native tissue architecture, including various cell types and the mucus layer. nih.gov

Studies using isolated rat intestinal mucosa in Ussing chambers have confirmed the permeation-enhancing effects of acylcarnitines. dtu.dk These experiments allow for the comparison of different regions of the intestine (e.g., jejunum, ileum, colon) and can reveal regional differences in permeability and susceptibility to enhancers. scispace.com A significant challenge in this field is to separate the desired permeation enhancement from potential tissue damage. Histological analysis of the tissue after exposure to the enhancer is often performed to assess for any morphological changes or damage to the villi and enterocytes. nih.govresearchgate.net Research has shown that for many surfactant-based permeation enhancers, the concentrations that increase permeability are often associated with some degree of mucosal perturbation. researchgate.net

Ussing Chamber System for Isolated Tissue Permeability
Parameter Measured Significance
Transepithelial Electrical Resistance (TEER)Measures the ionic conductance of the tissue, reflecting the integrity of the epithelial barrier. nih.gov
Apparent Permeability Coefficient (Papp) of Marker MoleculesQuantifies the rate of transport of a substance across the tissue, indicating the degree of permeation enhancement. researchgate.net
Short-Circuit Current (Isc)Reflects active ion transport across the epithelium, which can be altered by permeation enhancers. researchgate.net
Histological AnalysisAssesses the structural integrity of the tissue, identifying any damage caused by the test compound. nih.govresearchgate.net

Rat Colonic Mucosa and Porcine Ileal Tissue Studies

The investigation of DL-Lauroylcarnitine chloride as a permeation enhancer has been facilitated by in vitro and ex vivo models using intestinal tissues from rats and pigs. These models allow for the direct assessment of the compound's effects on tissue permeability and integrity.

In studies utilizing rat colonic mucosa, long-chain acylcarnitines, including lauroylcarnitine, have been shown to significantly alter tissue properties related to absorption. scispace.com Research conducted by Lecluyse, Sutton, and Fix involved mounting rat colonic mucosa in modified Sweetana-Grass diffusion cells to measure transepithelial electrical resistance (TEER), a marker of intestinal barrier integrity, and the permeability of the tissue to hydrophilic markers. scispace.commdpi.com Their findings indicated that lauroylcarnitine induced a rapid, concentration-dependent decrease in TEER. scispace.com Notably, tissues treated with lauroylcarnitine at its threshold concentration (Ct) demonstrated a significant recovery of TEER after the enhancer was removed. scispace.com This treatment enhanced the mucosal permeability to small, hydrophilic molecules without causing adverse changes to the tissue's morphology. scispace.com However, at higher concentrations (5 times the Ct), while permeability nearly doubled, the integrity of the epithelial barrier was compromised. scispace.com These results suggest that lauroylcarnitine may enhance drug absorption through two distinct, concentration-dependent mechanisms. scispace.com

Porcine intestinal tissue has also been employed as a valuable ex vivo model due to its physiological and anatomical similarities to the human intestine. Studies using porcine ileal tissue mounted in Ussing chambers have been used to evaluate the effects of various permeation enhancers. nih.gov For instance, research has compared the effects of common permeation enhancers like sodium caprate (C10), sodium dodecyl sulfate (B86663) (SDS), and lauroylcarnitine on insulin (B600854) permeation across porcine intestinal tissue. biorxiv.org Such studies often include a pathogen marker, like 70 kDa fluorescein (B123965) isothiocyanate-dextran (FD70), to assess whether the enhanced permeation compromises the barrier function to the extent of allowing harmful substances to cross. biorxiv.org

Table 1: Summary of Findings from Rat Colonic Mucosa and Porcine Ileal Tissue Studies
Experimental ModelCompound(s) TestedKey Parameters MeasuredKey FindingsReference
Rat Colonic Mucosa (in modified Sweetana-Grass diffusion cells)Long-chain acylcarnitines (including Lauroylcarnitine)Transepithelial Electrical Resistance (TEER), Permeability (P), Tissue MorphologyConcentration-dependent decrease in TEER. At threshold concentration, enhanced permeability without morphological damage and TEER was recoverable. scispace.com scispace.com
Porcine Intestinal Tissue (in Franz diffusion cell setup)Lauroylcarnitine, Sodium Caprate, SDSInsulin Permeation, Pathogen Marker (FD70) PermeationUsed to compare the efficacy and safety profile of different permeation enhancers. biorxiv.org biorxiv.org
Pig Ileal Tissue (in Ussing chambers)Bile Salts (e.g., Sodium Deoxycholate)TEER, Tissue MorphologyDemonstrated that TEER reduction could be reversible and that epithelial damage could be restored over time, providing a model for assessing recovery after enhancer exposure. nih.gov nih.gov

In Vivo Animal Models

Rodent Models (e.g., Rats, Mice) for Absorption Kinetics and Disease Pathogenesis

Rodent models, particularly rats and mice, are instrumental in studying the absorption kinetics and the role of DL-Lauroylcarnitine chloride in disease processes.

In rats, lauroylcarnitine chloride (LCC) has been shown to be a potent enhancer of nasal absorption for macromolecules. nih.govresearchgate.net Studies on the nasal delivery of salmon calcitonin (sCT) in anesthetized rats found that LCC significantly increased its bioavailability. nih.govresearchgate.net The enhancement effect was observed at its critical micelle concentration and plateaued at a 0.1% concentration. nih.govresearchgate.net Similarly, LCC enhanced the nasal absorption of human growth hormone (HGH) in rats, dramatically shortening the onset time of action. nih.gov For HGH, 1% LCC resulted in an absolute bioavailability of 17.4%. nih.gov

In the context of disease pathogenesis, lauroylcarnitine has been implicated in modulating immune responses. A recent study investigating checkpoint inhibitor pneumonitis (CIP) found that lauroylcarnitine could activate T-cells in vitro. researchgate.netmdpi-res.com Using cultured mouse splenocytes, researchers demonstrated that lauroylcarnitine enhanced the production of pro-inflammatory cytokines such as IFN-γ and TNF-α from both CD4+ and CD8+ T cells. researchgate.netmdpi-res.com Furthermore, other research has shown that lauroyl L-carnitine can drive a pro-inflammatory "M1" phenotype in primary bone marrow-derived macrophages from mice. tdl.org These findings suggest a role for lauroylcarnitine in inflammatory processes. In a mouse model of Amyotrophic Lateral Sclerosis (ALS), the SOD1 G93A model, dysregulated metabolism, specifically the activity of carnitine palmitoyl (B13399708) transferase 1 (CPT1), was associated with disease progression, highlighting the importance of the carnitine system in neurodegenerative diseases.

Larger Animal Models (e.g., Dogs) for Pharmacokinetic Studies

Genetically Modified Animal Models for Specific Gene Function Analysis

Genetically modified animal models are crucial for dissecting the function of specific genes and pathways. In the context of acylcarnitine metabolism, mouse models of fatty acid oxidation disorders have provided significant insights into their pathophysiology. These models have been used to study the effects of L-carnitine supplementation and the potentially toxic effects of acylcarnitine accumulation.

A key enzyme in long-chain fatty acid metabolism is Carnitine Palmitoyltransferase 1 (CPT1). Research using the SOD1 G93A transgenic mouse model of ALS has directly investigated the role of CPT1. In this model, downregulating CPT1 activity, either pharmacologically or through genetic methods, resulted in an amelioration of disease symptoms, including reduced inflammation and improved mitochondrial function. This points to CPT1, and by extension the regulation of long-chain acylcarnitines, as a potential therapeutic target. Such genetically engineered mouse models are essential for validating drug targets and understanding the molecular basis of diseases where metabolic dysregulation is a contributing factor.

Table 2: Examples of Genetically Modified Animal Models in Carnitine-Related Research
ModelGenetic ModificationArea of ResearchRelevance to LauroylcarnitineReference
SOD1 G93A MouseTransgene expressing human SOD1 with G93A mutationAmyotrophic Lateral Sclerosis (ALS)Used to study the role of CPT1 and lipid metabolism in disease progression. Downregulating CPT1, which metabolizes long-chain acyl-CoAs to acylcarnitines, was beneficial.
VLCAD-deficient MouseKnockout of Very Long-Chain Acyl-CoA Dehydrogenase geneFatty Acid Oxidation DisordersModel for studying the pathophysiology of long-chain fatty acid oxidation defects and the effects of acylcarnitine accumulation.

Non-human Primate Models in Metabolic Research

Non-human primates (NHPs) serve as a critical translational bridge between rodent models and human clinical trials, particularly in metabolic research, due to their significant physiological and genetic similarity to humans. They are considered one of the best models for studying human diseases and developing treatments when complex biological systems are involved.

Specific to lauroylcarnitine, NHP models have been used to evaluate its effects as part of advanced drug delivery systems. A key example is found in pharmacodynamic studies of oral insulin formulations. One such study in non-human primates investigated an oral insulin formulation that included this compound as an absorption enhancer. The results showed that compositions containing lauroylcarnitine led to a 27- to 62-fold improvement in insulin absorption compared to formulations with other enhancers like sodium caprate. This demonstrates the significant potential and efficacy of lauroylcarnitine in a primate model, which is highly relevant for predicting performance in humans.

Human Clinical Studies and Sample Analysis

Research involving human subjects and the analysis of clinical samples has provided direct evidence for the role and presence of lauroylcarnitine in human health and disease.

Acylcarnitine profiling in human plasma has been used to identify metabolic disturbances in various conditions. One study analyzed the plasma acylcarnitine profiles of type 2 diabetic African-American women. This comprehensive analysis, which quantified various acylcarnitines using HPLC-MS methods, found that plasma lauroylcarnitine (C12-carn) concentrations were significantly lower in diabetic individuals with a specific UCP3 gene polymorphism (g/a) compared to those with the wild-type (g/g) allele.

More recently, lauroylcarnitine has been identified as a key metabolite in the pathogenesis of checkpoint inhibitor pneumonitis (CIP), a serious adverse event in cancer patients receiving immunotherapy. researchgate.netmdpi-res.com A study involving CIP patients, idiopathic pulmonary fibrosis (IPF) patients, and cancer patients without pneumonitis analyzed bronchoalveolar lavage fluid (BALF). researchgate.netmdpi-res.com The findings revealed that lauroylcarnitine was a key intermediary metabolite that was co-occurring with predominant lung microbiota in CIP and had a potent effect on activating human T cells in vitro, suggesting its involvement in the inflammatory lung pathology. researchgate.netmdpi-res.com

The quantification of acylcarnitines in human samples like urine and cerebrospinal fluid (CSF) is also well-established for diagnosing and monitoring inborn errors of metabolism. These analytical methods allow for the precise measurement of a wide range of acylcarnitines, including lauroylcarnitine, providing critical diagnostic information.

Table 3: Summary of Human Studies and Sample Analysis Involving Lauroylcarnitine
Study FocusPatient/Sample PopulationAnalytical MethodKey Finding Related to LauroylcarnitineReference
Metabolic Profiling in Type 2 DiabetesPlasma from Type 2 Diabetic African-American womenHPLC-MSPlasma Lauroylcarnitine (C12-carn) levels were lower in diabetic individuals with a UCP3 g/a polymorphism.
Pathogenesis of Checkpoint Inhibitor Pneumonitis (CIP)Bronchoalveolar Lavage Fluid (BALF) from CIP, IPF, and control patients16S rRNA sequencing, Metabolomics, Flow CytometryIdentified as a key metabolite that could activate human T cells, suggesting a role in CIP pathogenesis. researchgate.netmdpi-res.com researchgate.netmdpi-res.com
Quantification for Metabolic DisordersHuman plasma, urine, cerebrospinal fluid (CSF)UHPLC-MS/MSEstablished methods for the absolute quantification of acylcarnitines for diagnostic purposes.

Analysis of Biological Fluids

The quantification of DL-Lauroylcarnitine chloride and other acylcarnitines in biological fluids is a key methodological approach. Techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) are utilized for the comprehensive analysis of these compounds in samples like plasma, serum, urine, peritoneal fluid, and follicular fluid. nih.govresearchgate.net These methods allow for the separation and detection of various carnitine moieties, surmounting limitations of earlier techniques that were prone to false-positive results from isobaric nonacylcarnitine compounds. researchgate.net

Plasma and Serum: In plasma, the analysis of acylcarnitine profiles, including lauroylcarnitine, has been instrumental in studying metabolic dysregulation. For instance, studies have used HPLC-MS to analyze up to 42 different carnitine compounds in plasma samples. nih.gov The limit of detection for individual acylcarnitines with these methods can be as low as 20 nmol/L. nih.gov Research has indicated that the concentrations of fatty acylcarnitines, including those in the C10 to C14 range, are significantly increased in the plasma of individuals with type 2 diabetes compared to non-diabetic controls. nih.gov Specifically, the sum of C10- to C14-carnitine concentrations was found to be approximately 300% of control levels in one study. nih.gov

Urine: Urine is another important biological fluid for the analysis of acylcarnitines. To facilitate analysis, urine samples are often diluted, for example, with four volumes of water, before undergoing quantification procedures. researchgate.net The determination of acylcarnitines in urine has been crucial for diagnosing inborn errors of metabolism. tocris.com

Tissue Biopsy Analysis

The analysis of DL-Lauroylcarnitine chloride extends to tissue biopsies, providing a more localized understanding of its metabolic role.

Endometrial and Skeletal Muscle Tissue: Methods for quantifying carnitine and acylcarnitines have been developed for skeletal muscle tissue. researchgate.net In the context of amyotrophic lateral sclerosis (ALS), elevated levels of lauroylcarnitine in muscle tissue have been identified as an adverse prognostic factor. researchgate.net Similarly, while direct findings on DL-Lauroylcarnitine chloride in endometrial tissue from the provided results are limited, the established methodologies for tissue analysis are applicable. researchgate.net The study of sphingolipid metabolism, which is altered in the endometrial tissue of women with endometriosis, provides a parallel example of how tissue-level metabolic analysis can uncover disease mechanisms. researchgate.net

Cohort Studies in Specific Patient Populations

Cohort studies are essential for understanding the clinical relevance of metabolic markers like DL-Lauroylcarnitine chloride in various diseases.

Diabetic Patients: A study involving a cohort of 44 type 2 diabetic and 12 non-diabetic individuals revealed significant alterations in plasma acylcarnitine profiles in the diabetic group. nih.gov The total acylcarnitine to free carnitine ratio was significantly higher in individuals with type 2 diabetes. nih.gov These findings suggest incomplete long-chain fatty acid β-oxidation in this patient population. nih.gov

Below is an interactive data table summarizing the baseline characteristics of a cohort from a study on type 2 diabetes patients.

CharacteristicValue
Mean Age (years)62.9 ± 10
Male (%)54.6
Mean BMI ( kg/m ²)30.9 ± 5.4
Median HbA1c (%)6.8 (6.2; 7.5)
Metformin Use (%)67.4
Insulin Use (%)30.3
Median Systolic BP (mmHg)135 (125; 146)
Median Diastolic BP (mmHg)80 (72; 85)
RAAS Blocking Agent Use (%)65.4
Mean eGFR (ml/min/1.73m²)80.7 ± 29.2
Median Albumin/Creatinine Ratio (mg/g)8.3 (3.8; 25.1)

Checkpoint Inhibitor Pneumonitis (CIP) Patients: In a study of patients with checkpoint inhibitor pneumonitis (CIP), a severe side effect of certain cancer therapies, lauroylcarnitine was identified as a key intermediary metabolite. nih.govresearchgate.net The research involved a cohort of 13 CIP patients, 11 idiopathic pulmonary fibrosis (IPF) patients, and 10 new-onset non-small cell lung cancer patients. nih.govresearchgate.net Analysis of bronchoalveolar lavage fluid (BALF) showed that lauroylcarnitine, which was co-occurring with predominant lung microbiota, could activate T cells in vitro, suggesting its potential role in the pathogenesis of CIP. nih.govresearchgate.net

Endometriosis Patients: Nationwide cohort studies in countries like Sweden have been used to investigate risk factors for endometriosis. While these large-scale studies may not directly measure DL-Lauroylcarnitine chloride, they provide the framework for future metabolomic analyses within well-defined patient populations. Metabolomic studies on smaller cohorts have already highlighted significant alterations in lipids and amino acids in women with endometriosis. nih.gov For instance, a systematic review identified several metabolites that were consistently elevated in women with endometriosis across multiple studies, pointing to the utility of this approach in understanding the disease's metabolic signature. nih.gov

Emerging Research Areas and Future Perspectives

Integration with Multi-Omics Data for Systems Biology Understanding

A significant frontier in understanding the complete impact of DL-Lauroylcarnitine chloride lies in the integration of data from various "omics" fields. This systems biology approach aims to create a comprehensive picture of how this compound influences and is influenced by the intricate network of biological molecules.

Metabolomics, Genomics, Proteomics, and Microbiomics Integration

The integration of metabolomics, genomics, proteomics, and microbiomics offers a powerful lens through which to view the systemic effects of DL-Lauroylcarnitine chloride. By analyzing changes in metabolites, genes, proteins, and the gut microbiome simultaneously, researchers can construct a more holistic model of its mechanism of action and its downstream consequences.

For instance, metabolomic studies have identified lauroylcarnitine (B1674569) as a key intermediate metabolite that can be influenced by the lung microbiota. nih.gov This highlights the critical interplay between the host's metabolic state and its microbial inhabitants. In the context of disease, such as checkpoint inhibitor pneumonitis, the abundance of certain bacteria like Vibrio and Halomonas has been correlated with lymphocyte levels, and lauroylcarnitine appears to be a crucial factor in the T-cell activation observed in this condition. nih.gov

Furthermore, combining metabolomic data with genomic and proteomic information can help elucidate the specific pathways affected by DL-Lauroylcarnitine chloride. This integrated approach can reveal how genetic predispositions might alter an individual's response to the compound and how it, in turn, modulates protein expression and function to exert its effects.

Elucidation of Novel Therapeutic Targets

Research into DL-Lauroylcarnitine chloride is uncovering its potential to influence a variety of cellular processes, suggesting novel therapeutic avenues. ontosight.aichemimpex.com Its fundamental role in fatty acid metabolism and energy production positions it as a candidate for interventions in metabolic disorders. ontosight.aichemimpex.com

Studies have explored its utility in:

Weight management: By facilitating the oxidation of fatty acids, it may support weight loss efforts. ontosight.ai

Athletic performance: Enhanced energy production from fats could lead to improved endurance and reduced fatigue. ontosight.ai

Cardiovascular health: Efficient fatty acid metabolism is linked to lower levels of triglycerides and LDL cholesterol. ontosight.ai

Beyond its metabolic roles, lauroylcarnitine has been shown to have immunomodulatory effects. For example, it can promote the polarization of macrophages to a pro-inflammatory state and stimulate the secretion of inflammatory cytokines. nih.gov This suggests its potential as a therapeutic target in conditions where modulating the immune response is beneficial.

Refinement of Mechanisms of Action for Permeation Enhancement

DL-Lauroylcarnitine chloride is recognized for its ability to enhance the absorption of other molecules, particularly across mucosal membranes. caymanchem.com This property is of significant interest for improving the delivery of drugs with poor bioavailability. chemimpex.com

The primary mechanism for this permeation enhancement is believed to be its interaction with tight junctions, the protein complexes that regulate the passage of substances between cells. nih.gov Studies using Caco-2 cell monolayers, a model of the intestinal barrier, have shown that lauroylcarnitine can decrease transepithelial electrical resistance (TEER) and increase the flux of marker molecules, indicating a disruption of the barrier function of tight junctions. nih.gov Specifically, lauroylcarnitine has been found to reduce the protein levels of claudin 1, 4, and 5, which are key components of tight junctions. nih.gov

Further research is focused on refining our understanding of these mechanisms. This includes investigating the role of cholesterol in the plasma membrane and how its interaction with lauroylcarnitine might influence the stability of tight junction proteins. nih.gov A more detailed comprehension of these processes will enable the design of more effective and targeted drug delivery systems.

Long-Term Biological Consequences and Safety Profile in Research Contexts

While DL-Lauroylcarnitine chloride shows promise in various research applications, a thorough understanding of its long-term biological effects and a comprehensive safety profile are crucial. Current research is actively investigating these aspects to ensure its responsible use in experimental settings.

A single-dose toxicity study in mice suggested that lauroylcarnitine chloride has a systemic safety profile similar to that of L-carnitine, even at high doses. researchgate.net However, more extensive long-term studies are necessary to fully characterize any potential cumulative effects or unforeseen consequences of prolonged exposure. For instance, while lauroylcarnitine can activate T-cells, which may be beneficial in some contexts, it is important to understand the long-term implications of this immune activation. nih.gov

Exploration in Novel Disease Models and Pathologies

The recognized roles of DL-Lauroylcarnitine chloride in metabolism and inflammation have prompted its investigation in a widening array of disease models. Its association with various pathological states suggests it could serve as a biomarker or a therapeutic target in new contexts.

Recent studies have implicated lauroylcarnitine in:

Checkpoint inhibitor pneumonitis: As a key metabolite co-occurring with specific lung microbiota, it appears to play a role in the T-cell activation associated with this adverse event in cancer therapy. nih.gov

Amyotrophic Lateral Sclerosis (ALS): High levels of lauroylcarnitine in the muscle of early-stage ALS patients have been associated with reduced forced vital capacity, suggesting it could be a prognostic biomarker. mdpi.com

Type 2 Diabetes: Altered levels of lauroylcarnitine and other acylcarnitines have been observed in individuals with type 2 diabetes, pointing to their involvement in the underlying metabolic dysregulation. nih.gov

Heart Failure: Studies have identified distinct acylcarnitine profiles in patients with heart failure with preserved versus reduced ejection fraction, suggesting a role for altered fatty acid metabolism in the pathophysiology of the disease. semanticscholar.org

Cognitive and Behavioral Conditions: Increased levels of lauroylcarnitine have been linked to slower disease progression in conditions such as schizophrenia, Alzheimer's disease, and autism spectrum disorders. researchgate.net

These findings underscore the importance of exploring the role of DL-Lauroylcarnitine chloride in a broader range of pathologies to uncover new diagnostic and therapeutic opportunities.

Advances in Analytical Techniques for Comprehensive Profiling

The ability to accurately and comprehensively measure DL-Lauroylcarnitine chloride and other acylcarnitines in biological samples is fundamental to advancing our understanding of their roles in health and disease. Continuous improvements in analytical techniques are enabling more sensitive, specific, and high-throughput profiling.

Mass spectrometry (MS) has become the gold standard for acylcarnitine analysis. metwarebio.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) provide excellent separation and sensitivity for analyzing complex biological matrices like blood, urine, and tissues. metwarebio.combiospace.comcas.cz These methods allow for the quantification of a wide range of acylcarnitine species, including isomeric forms. nih.gov

Emerging analytical approaches are further enhancing these capabilities:

Paper spray mass spectrometry (PS-MS) offers a rapid and quantitative method for analyzing acylcarnitines directly from dried blood or serum spots with minimal sample preparation. nih.gov

Advanced derivatization techniques can improve the sensitivity and selectivity of detection, particularly for certain isomers. cas.cz

High-resolution mass spectrometry provides more detailed structural information, aiding in the unambiguous identification of different acylcarnitine species. cas.cz

These analytical advancements are crucial for building comprehensive metabolic profiles and for identifying subtle changes in acylcarnitine levels that may be indicative of disease or a response to treatment.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing DL-Lauroylcarnitine chloride purity and structure?

  • Methodology : Use pharmacopeial standards such as fatty acid composition analysis (via gas chromatography or LC-MS) and hydroxyl/saponification value tests. For example, Identification Test C in updated pharmacopeial guidelines requires a detailed fatty acid profile table, specifying acceptable ranges for impurities (e.g., <3% non-lauroyl derivatives) . Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) (≥98% purity thresholds) are critical for structural confirmation .

Q. How can researchers ensure batch-to-batch consistency in DL-Lauroylcarnitine chloride synthesis?

  • Methodology : Implement quality control protocols including:

  • Purity assays : Compare retention times in HPLC against certified reference standards (e.g., 95% purity as per Combi-Blocks specifications) .
  • Stability testing : Monitor degradation under varying temperatures/pH using accelerated stability studies.
  • Documentation : Adhere to pharmacopeial labeling requirements, such as specifying solvent systems in water content tests .

Q. What are the primary challenges in isolating DL-Lauroylcarnitine chloride from biological matrices?

  • Methodology : Optimize extraction protocols using solid-phase extraction (SPE) with C18 columns, followed by mass spectrometry-based quantification. Validate recovery rates (e.g., 85–110%) and limit of detection (LOD) using spiked samples. Cross-validate with orthogonal methods like ELISA if studying enzymatic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for DL-Lauroylcarnitine chloride?

  • Methodology : Conduct systematic reviews with meta-analysis frameworks (e.g., Cochrane guidelines):

  • Data harmonization : Standardize units (e.g., µM vs. mg/mL) and experimental conditions (cell lines, exposure times).
  • Bias assessment : Use tools like ROBINS-I to evaluate confounding factors (e.g., solvent effects in in vitro assays) .
  • Mechanistic validation : Compare results across in silico (molecular docking), in vitro (primary hepatocytes), and in vivo (murine models) systems to identify context-dependent effects .

Q. What experimental designs are optimal for studying DL-Lauroylcarnitine chloride’s role in lipid metabolism?

  • Methodology :

  • Hypothesis-driven approaches : Use knockout models (e.g., CPT1A-deficient cells) to isolate carnitine palmitoyltransferase-dependent effects.
  • Dose-response studies : Include a range of concentrations (e.g., 1–100 µM) to assess linear vs. hormetic effects.
  • Multi-omics integration : Pair metabolomics (LC-MS lipid profiling) with transcriptomics (RNA-seq) to map pathway interactions .

Q. How should researchers address variability in hydroxyl value measurements for lauroyl derivatives?

  • Methodology : Follow updated pharmacopeial specifications, which provide reference tables for lauroyl polyoxylglycerides formulated with different PEG types. For example:

PEG TypeHydroxyl Value (mg KOH/g)Saponification Value (mg KOH/g)
PEG 40050–70150–170
PEG 60030–50130–150
Cross-validate using titrimetric and spectroscopic methods to minimize instrumental drift .

Q. What strategies improve reproducibility in DL-Lauroylcarnitine chloride-based in vivo studies?

  • Methodology :

  • Standardized animal models : Use genetically homogeneous strains (e.g., C57BL/6 mice) and control diets to minimize metabolic variability.
  • Blinded dosing : Randomize treatment groups and use vehicle controls (e.g., saline vs. chloride-formulated compounds).
  • Data transparency : Share raw datasets (e.g., via Figshare) and pre-register protocols on platforms like OSF .

Methodological Considerations

  • Synthesis Optimization : For novel analogs, employ Design of Experiments (DoE) to test reaction parameters (temperature, catalyst ratios) and maximize yield .
  • Ethical Compliance : When using human-derived samples, ensure informed consent and IRB approval, especially for studies involving lipidomic biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.